REACTION_CXSMILES
|
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].[Cl:6][C:7]1[CH:8]=[C:9]([NH:15][C:16]2[C:25]3[C:20](=[CH:21][CH:22]=[C:23]([NH2:26])[CH:24]=3)[N:19]=[CH:18][N:17]=2)[C:10]([F:14])=[CH:11][C:12]=1[Cl:13]>C1COCC1>[Cl:6][C:7]1[CH:8]=[C:9]([NH:15][C:16]2[C:25]3[C:20](=[CH:21][CH:22]=[C:23]([NH:26][C:1](=[O:4])[CH:2]=[CH2:3])[CH:24]=3)[N:19]=[CH:18][N:17]=2)[C:10]([F:14])=[CH:11][C:12]=1[Cl:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
4-[(3,4-dichloro-6-fluorophenyl)amino]-6-aminoquinazoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=CC1Cl)F)NC1=NC=NC2=CC=C(C=C12)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=CC1Cl)F)NC1=NC=NC2=CC=C(C=C12)NC(C=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |